molecular formula C24H15F3N2O4 B11676398 (4Z)-5-methyl-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11676398
M. Wt: 452.4 g/mol
InChI Key: ZAVZCRDNTLPRMM-JAIQZWGSSA-N
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Description

(4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including a benzofuran, furan, pyrazolone, and trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Synthesis of the Furan Ring: The furan ring is synthesized through a series of reactions, often involving the use of furan derivatives.

    Formation of the Pyrazolone Ring: This step involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Coupling Reactions: The final step involves coupling the benzofuran, furan, and pyrazolone moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Lacks the trifluoromethylphenyl group.

    (4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(METHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethylphenyl group in (4Z)-3-METHYL-4-{[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]METHYLIDENE}-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique chemical and biological properties, making it distinct from similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity.

Properties

Molecular Formula

C24H15F3N2O4

Molecular Weight

452.4 g/mol

IUPAC Name

(4Z)-5-methyl-4-[[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylidene]-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one

InChI

InChI=1S/C24H15F3N2O4/c1-13-20(22(30)29(28-13)17-4-2-3-16(10-17)24(25,26)27)11-18-6-8-21(33-18)14-5-7-19-15(9-14)12-32-23(19)31/h2-11H,12H2,1H3/b20-11-

InChI Key

ZAVZCRDNTLPRMM-JAIQZWGSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC4=C(C=C3)C(=O)OC4)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)OC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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